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Compound of Interest

Compound Name: L319

Cat. No.: B15578489 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on utilizing the biodegradable ionizable lipid L319 in lipid

nanoparticle (LNP) formulations for in vivo applications, with a focus on minimizing toxicity.

Frequently Asked Questions (FAQs)
Q1: What is L319 and why is it used in LNP formulations?

A1: L319, with the chemical name di((Z)-non-2-en-1-yl) 9-((4-

(dimethylamino)butanoyl)oxy)heptadecanedioate, is a biodegradable ionizable lipid. It is a

derivative of the well-characterized lipid DLin-MC3-DMA. L319 was developed to have an

improved safety profile for in vivo applications. Its key feature is a biocleavable ester linkage

within its hydrophobic tails, which allows for rapid degradation and clearance from the body,

thereby reducing the potential for toxicity associated with lipid accumulation.[1][2][3]

Q2: How does the biodegradability of L319 contribute to lower in vivo toxicity?

A2: The ester linkages in the L319 molecule are susceptible to hydrolysis by endogenous

esterases. This enzymatic degradation breaks down L319 into smaller, water-soluble

metabolites. These metabolites are believed to be substrates for the natural β-oxidation

pathway of fatty acids.[3] This rapid metabolism and subsequent excretion significantly reduces

the half-life of the lipid in tissues such as the liver and spleen, mitigating the risk of dose-

dependent toxicity that can be observed with non-biodegradable ionizable lipids.[3][4]
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Q3: What are the primary mechanisms of in vivo toxicity associated with ionizable lipid

nanoparticles?

A3: The in vivo toxicity of ionizable LNPs is often linked to the activation of the innate immune

system. The ionizable lipids, particularly their tertiary amine headgroups, can be recognized by

pattern recognition receptors, such as Toll-like receptor 4 (TLR4).[1][3][5] This can trigger a

signaling cascade leading to the production of pro-inflammatory cytokines and chemokines,

potentially resulting in a cytokine release syndrome.[3][6][7] This inflammatory response can

manifest as hepatotoxicity, characterized by elevated liver enzymes (ALT and AST), and other

systemic effects.[6][8]

Q4: How does the in vivo efficacy of L319-LNPs compare to formulations with non-

biodegradable lipids like DLin-MC3-DMA?

A4: While L319 was designed for improved safety, this can sometimes be accompanied by a

modest decrease in delivery efficiency compared to its non-biodegradable counterparts like

DLin-MC3-DMA. For instance, one study noted that a biodegradable version of MC3, L319,

was less efficient in siRNA delivery (IC50 of 0.01 mg/kg) but had a better safety profile.[1]

Researchers should therefore optimize L319-LNP formulations to achieve a balance between

acceptable therapeutic efficacy and minimized toxicity for their specific application.
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Issue Potential Cause Recommended Solution

Higher than expected in vivo

toxicity (e.g., elevated liver

enzymes, weight loss)

1. Suboptimal LNP formulation

leading to instability or

aggregation. 2. High dose of

L319-LNP administered. 3.

Contamination of reagents with

endotoxins (e.g., from

bacteria).

1. Ensure proper formulation

parameters (e.g., using

microfluidic mixing for

consistent particle size and

PDI). Characterize LNPs

thoroughly (size, zeta

potential, encapsulation

efficiency) before in vivo use.

2. Perform a dose-response

study to determine the optimal

therapeutic window for your

specific application. Consider

that the maximum tolerated

dose may vary between

different animal models. 3. Use

endotoxin-free reagents and

sterile techniques throughout

the LNP formulation and

administration process. Test

final LNP formulation for

endotoxin levels.

Lower than expected

therapeutic efficacy

1. Inefficient encapsulation of

the nucleic acid payload. 2.

LNP instability leading to

premature release of the

payload. 3. The inherent

delivery efficiency of L319 may

be lower for the target cell type

compared to other lipids.

1. Optimize the N/P ratio (the

molar ratio of nitrogen atoms in

the ionizable lipid to phosphate

groups in the nucleic acid). 2.

Assess the stability of your

L319-LNP formulation at

physiological pH and

temperature. The inclusion of

helper lipids like DSPC and

cholesterol is crucial for

stability. 3. Consider slight

modifications to the LNP

composition, such as the

helper lipid or PEG-lipid, which
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can influence biodistribution

and cellular uptake.

Variability in experimental

results between batches

1. Inconsistent LNP

formulation. 2. Aggregation of

LNPs upon storage.

1. Utilize a controlled and

reproducible formulation

method, such as microfluidics,

to ensure batch-to-batch

consistency in particle size and

encapsulation efficiency.[9] 2.

Store L319-LNPs at an

appropriate temperature (e.g.,

4°C for short-term, or frozen

for long-term with a

cryoprotectant) and re-

characterize particle size

before each experiment to

check for aggregation.[10]

Quantitative Data Summary
The following tables provide a summary of representative quantitative data related to the in

vivo performance and toxicity of ionizable lipid nanoparticles. While specific head-to-head

comparative data for L319 across all toxicity parameters is not available in a single source, the

data below from closely related lipids illustrates the typical assessments performed and the

expected trends for a biodegradable lipid like L319 compared to a non-biodegradable

predecessor.

Table 1: In Vivo Clearance of 14C-labeled L319 in Rats Following a Single Intravenous

Administration
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Time Post-Administration
Cumulative % of Injected
Dose in Urine (Mean ± SD)

Cumulative % of Injected
Dose in Feces (Mean ± SD)

0-12 hours 30 ± 5 < 5

12-24 hours 35 ± 6 40 ± 8

24-48 hours 38 ± 6 50 ± 9

48-72 hours 40 ± 7 55 ± 10

Data is representational and

derived from descriptions in

the literature.[4]

Table 2: Comparative In Vivo Hepatotoxicity Markers in Mice (5 mg/kg IV Dose)
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LNP Formulation
Alanine
Aminotransferase
(ALT) (U/L)

Aspartate
Aminotransferase
(AST) (U/L)

Total Bile Acids
(μmol/L)

PBS (Control) 35 ± 8 80 ± 15 5 ± 2

DLin-MC3-DMA LNP 50 ± 12 100 ± 20 8 ± 3

ALC-0315 LNP (Non-

biodegradable)
250 ± 50 400 ± 75 30 ± 10

This table presents

comparative data for

DLin-MC3-DMA and

another non-

biodegradable lipid,

ALC-0315, to illustrate

the type of data

generated in such

studies. L319, being

biodegradable, would

be expected to show

toxicity markers closer

to or lower than DLin-

MC3-DMA under

similar conditions.[8]

Experimental Protocols
1. L319-LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of L319-LNPs encapsulating mRNA or siRNA using a

microfluidic device.

Materials:

L319 (in ethanol)

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)
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Cholesterol (in ethanol)

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG) (in ethanol)

Nucleic acid (mRNA or siRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

Ethanol, molecular biology grade

Nuclease-free water

Microfluidic mixing device and pumps

Procedure:

Prepare a lipid stock solution in ethanol containing L319, DSPC, cholesterol, and PEG-

DMG at a desired molar ratio (e.g., 50:10:38.5:1.5).

Prepare the aqueous phase by diluting the nucleic acid in the citrate buffer to the desired

concentration.

Set up the microfluidic device according to the manufacturer's instructions.

Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into

another.

Pump the two solutions through the microfluidic mixer at a set flow rate ratio (e.g., 3:1

aqueous:organic) and total flow rate.

Collect the resulting LNP solution.

Dialyze the LNP solution against phosphate-buffered saline (PBS), pH 7.4, to remove

ethanol and raise the pH.

Sterile-filter the final LNP formulation through a 0.22 µm filter.

Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and

encapsulation efficiency.

2. In Vivo Toxicity Assessment in Mice
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This protocol outlines a basic procedure for evaluating the acute toxicity of L319-LNPs

following intravenous administration in mice.

Materials:

L319-LNP formulation in PBS

Control group (PBS)

C57BL/6 mice (or other appropriate strain)

Blood collection tubes (e.g., serum separator tubes)

Reagents for ALT and AST measurement

Materials for tissue fixation (e.g., 10% neutral buffered formalin) and histopathology

Procedure:

Acclimate animals for at least one week before the study.

Divide mice into groups (e.g., PBS control, low-dose L319-LNP, high-dose L319-LNP).

Administer the L319-LNP formulation or PBS via tail vein injection. A typical injection

volume is 100 µL.

Monitor the animals for clinical signs of toxicity (e.g., changes in weight, behavior,

appearance) at regular intervals.

At a predetermined time point (e.g., 24 or 48 hours post-injection), collect blood via

cardiac puncture or another approved method.

Process the blood to obtain serum.

Measure serum levels of ALT and AST using a commercial kit or a clinical chemistry

analyzer.[11][12]

Euthanize the animals and perform a necropsy.
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Collect organs, particularly the liver and spleen, and fix them in formalin for

histopathological analysis to assess for any tissue damage or immune cell infiltration.

Visualizations
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Figure 1: Experimental workflow for L319-LNP formulation and in vivo toxicity assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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